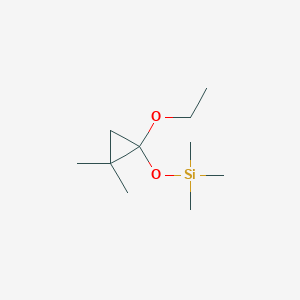
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane is a chemical compound with the molecular formula C10H22O2Si and a molecular weight of 202.37 g/mol . It features a cyclopropane ring substituted with ethoxy and dimethyl groups, and a trimethylsilane moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced using scalable organic synthesis methods similar to those used in laboratory settings, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it to simpler hydrocarbons.
Substitution: The ethoxy and trimethylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce a variety of functional groups .
Wissenschaftliche Forschungsanwendungen
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane is used in several scientific research fields, including:
Wirkmechanismus
The mechanism of action of (1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane involves its interaction with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Methoxy-2,2-dimethylcyclopropoxy)trimethylsilane
- (1-Ethoxy-2,2-dimethylcyclopropoxy)triethylsilane
- (1-Ethoxy-2,2-dimethylcyclopropoxy)dimethylsilane
Uniqueness
(1-Ethoxy-2,2-dimethylcyclopropoxy)trimethylsilane is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
(1-ethoxy-2,2-dimethylcyclopropyl)oxy-trimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-7-11-10(8-9(10,2)3)12-13(4,5)6/h7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXGHANREPGGGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
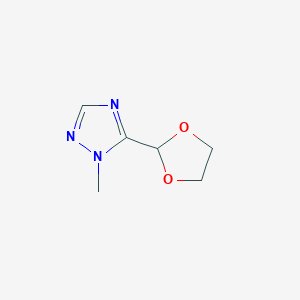
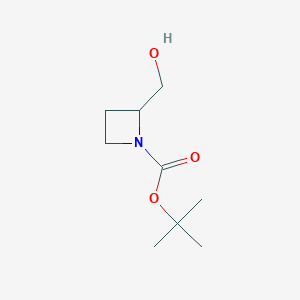
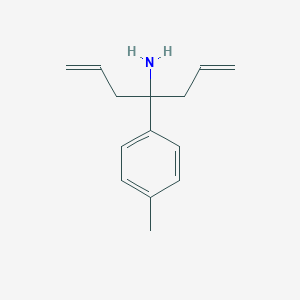
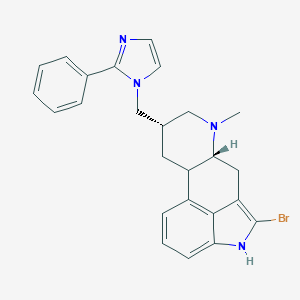
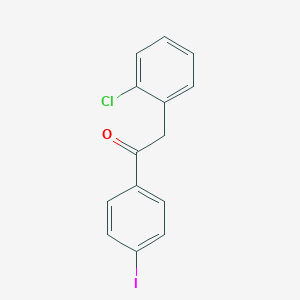
![Bicyclo[3.2.1]oct-6-ene, 2-methoxy-3-methylene-, endo-(9CI)](/img/structure/B65420.png)
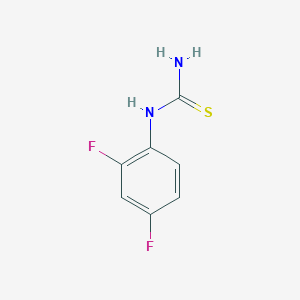
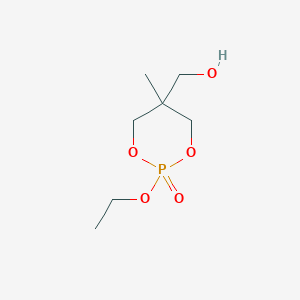
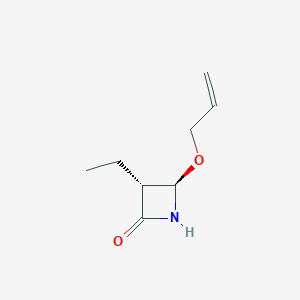
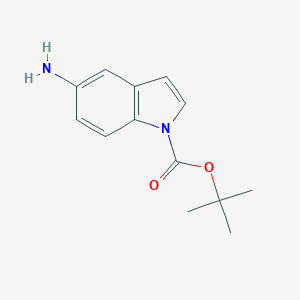
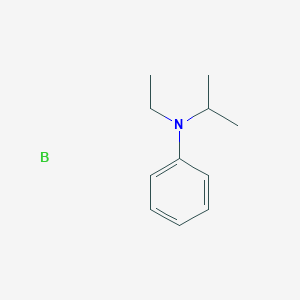
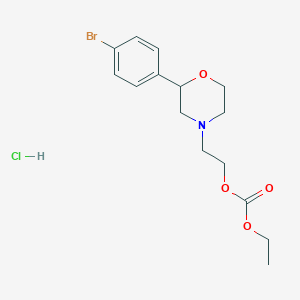
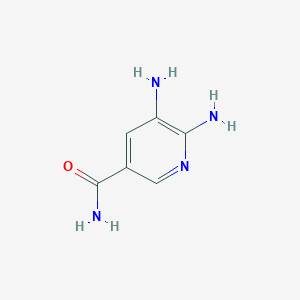
![3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B65441.png)
